Hexyl oxazol-2-YL ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

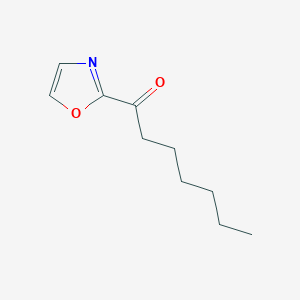

This compound features a five-membered oxazole ring, which contains one nitrogen and one oxygen atom, attached to a hexyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl oxazol-2-YL ketone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the formation of the oxazole ring through intramolecular cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the use of manganese dioxide as a heterogeneous reagent in a packed reactor can facilitate the oxidation of oxazolines to oxazoles . This method allows for the production of this compound on a larger scale with improved yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl oxazol-2-YL ketone undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Oxazole derivatives with varying substituents.

Reduction: Alcohol or amine derivatives.

Substitution: Substituted oxazole derivatives with functional groups such as amino or thiol groups.

Applications De Recherche Scientifique

Hexyl oxazol-2-YL ketone has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of hexyl oxazol-2-YL ketone involves its interaction with molecular targets through non-covalent interactions. The oxazole ring can bind to receptors and enzymes, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit prostacyclin receptors, affecting platelet aggregation and vasodilation .

Comparaison Avec Des Composés Similaires

Hexyl oxazol-2-YL ketone can be compared with other oxazole derivatives, such as:

- Methyl oxazol-2-YL ketone

- Ethyl oxazol-2-YL ketone

- Propyl oxazol-2-YL ketone

Uniqueness: this compound is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain oxazole derivatives . This structural variation allows for the exploration of different chemical and biological properties, making this compound a valuable compound in research and industrial applications.

Activité Biologique

Hexyl oxazol-2-YL ketone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological receptors and enzymes. The presence of the hexyl chain enhances its lipophilicity, potentially affecting its solubility and biological activity compared to shorter-chain oxazole derivatives.

The biological activity of this compound is primarily attributed to its ability to bind non-covalently to molecular targets. This binding can modulate enzyme activity and receptor functions, leading to various pharmacological effects. The compound has shown promise in several areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including fungi and bacteria .

- Anticancer Properties : Studies have highlighted the potential anticancer effects of this compound, suggesting it may inhibit tumor growth through various pathways .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and related compounds against various fungal strains:

| Compound | Candida albicans | Candida tropicalis | Candida krusei | Candida neoformans | Aspergillus niger | Aspergillus flavus |

|---|---|---|---|---|---|---|

| This compound | 1.6 µg/ml | 3.2 µg/ml | 3.2 µg/ml | 1.6 µg/ml | 1.6 µg/ml | 3.2 µg/ml |

| Methyl oxazol-2-YL ketone | 0.8 µg/ml | 3.2 µg/ml | 3.2 µg/ml | 1.6 µg/ml | 0.8 µg/ml | 1.6 µg/ml |

This data illustrates the effectiveness of this compound in inhibiting fungal growth, highlighting its potential as an antifungal agent .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Singh et al. synthesized various substituted oxazoles, including this compound, and evaluated their antibacterial properties against multiple bacterial strains using standard antibiotics as controls. The results indicated that these compounds possessed significant antibacterial activity comparable to existing treatments .

- Anticancer Research : Another investigation focused on the anticancer potential of this compound derivatives. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting a viable therapeutic application in oncology .

- Inflammation Model : In a model of inflammation, this compound demonstrated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent in therapeutic settings.

Comparison with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique properties:

| Compound | Lipophilicity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Methyl oxazol-2-YL ketone | Low | Low | Moderate |

| Ethyl oxazol-2-YL ketone | Moderate | Moderate | Low |

The longer hexyl chain in this compound contributes to its enhanced solubility and biological activity compared to shorter-chain analogs .

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONPSQWBIMKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642036 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-33-3 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.